ARCC-4

Catalog No.
S8387645
CAS No.
M.F
C53H56F3N7O7S2
M. Wt
1024.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ARCC-4

Product Name

ARCC-4

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C53H56F3N7O7S2

Molecular Weight

1024.2 g/mol

InChI

InChI=1S/C53H56F3N7O7S2/c1-32-45(72-31-59-32)36-11-9-33(10-12-36)28-58-47(66)43-26-40(64)29-61(43)48(67)46(51(2,3)4)60-44(65)30-69-23-7-8-24-70-41-21-16-35(17-22-41)34-13-18-38(19-14-34)63-50(71)62(49(68)52(63,5)6)39-20-15-37(27-57)42(25-39)53(54,55)56/h9-22,25,31,40,43,46,64H,7-8,23-24,26,28-30H2,1-6H3,(H,58,66)(H,60,65)/t40-,43+,46-/m1/s1

InChI Key

DUPAJELXESPTNF-PPZGWQTASA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O

ARCC-4 is a novel compound classified as a proteolysis-targeting chimera, specifically designed to degrade the androgen receptor. It operates through a mechanism that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the polyubiquitination and subsequent proteasomal degradation of the androgen receptor. This compound has shown remarkable potency, capable of degrading approximately 95% of cellular androgen receptors at low nanomolar concentrations . Unlike traditional androgen receptor antagonists such as enzalutamide, ARCC-4 exhibits superior efficacy in inducing apoptosis in prostate cancer cells, making it a promising candidate for therapeutic applications in treating androgen receptor-driven malignancies .

The primary chemical reaction involving ARCC-4 is its interaction with the androgen receptor, which leads to its polyubiquitination. This process is facilitated by the binding of ARCC-4 to both the androgen receptor and the VHL E3 ligase, effectively tagging the androgen receptor for degradation by the proteasome. The reaction can be summarized as follows:

  • Binding: ARCC-4 binds to the androgen receptor.
  • Recruitment: The VHL E3 ligase is recruited to the complex.
  • Ubiquitination: The androgen receptor is polyubiquitinated.
  • Degradation: The tagged androgen receptor is recognized and degraded by the proteasome .

ARCC-4 has demonstrated significant biological activity in various prostate cancer cell lines, particularly those expressing high levels of androgen receptors. It has been shown to induce apoptosis with an effective concentration (EC50) that is ten times lower than that of enzalutamide . Furthermore, ARCC-4 effectively degrades multiple clinically relevant androgen receptor mutants, which are often associated with resistance to conventional therapies .

The synthesis of ARCC-4 involves several steps, typically starting from a known androgen receptor antagonist linked to a VHL ligand through a flexible linker. This design allows for optimal spatial orientation necessary for effective binding and degradation:

  • Selection of Ligands: A high-affinity VHL ligand is selected.
  • Linker Optimization: A flexible linker is synthesized to connect the antagonist and VHL ligand.
  • Coupling Reaction: The components are coupled using standard peptide coupling techniques.
  • Purification: The final compound is purified using chromatographic methods .

ARCC-4 holds potential applications in oncology, particularly for treating prostate cancer resistant to conventional therapies. Its ability to degrade the androgen receptor makes it a candidate for combination therapies aimed at overcoming resistance mechanisms associated with second-generation androgen receptor antagonists like enzalutamide and abiraterone . Additionally, its efficacy against various androgen receptor mutants suggests broader applications in personalized medicine for prostate cancer patients.

Studies have shown that ARCC-4 selectively degrades the androgen receptor without significantly affecting other nuclear hormone receptors such as estrogen or progesterone receptors . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Interaction studies have also indicated that ARCC-4 can effectively reduce levels of androgen receptor variants associated with treatment resistance, such as AR-V7 .

Similar Compounds

Several compounds share similarities with ARCC-4 in terms of mechanism or target specificity:

Compound NameMechanism TypePotency Compared to EnzalutamideUnique Features
EnzalutamideAndrogen Receptor AntagonistReferenceFirst-generation antagonist
ARD-69Androgen Receptor DegraderMore potentIn vivo activity demonstrated
BavdegalutamideAndrogen Receptor DegraderComparableFirst orally bioavailable PROTAC
DHT-PROTACAndrogen Receptor DegraderVariableCompetes directly with dihydrotestosterone
SNIPER Compound 14Androgen Receptor DegraderLess potentEngages IAP ligases

ARCC-4's unique advantage lies in its selective degradation mechanism and its ability to target resistant forms of the androgen receptor, setting it apart from both traditional antagonists and other degraders .

The selection of enzalutamide as the foundational ligand for ARCC-4 stemmed from its well-characterized binding to the androgen receptor ligand-binding domain and clinical validation as a second-generation antagonist [1] [3]. However, enzalutamide’s mechanism of competitive inhibition fails to address resistance mechanisms such as androgen receptor overexpression, constitutively active splice variants, and ligand-binding domain mutations [1] [4]. By repurposing enzalutamide’s pharmacophore within a Proteolysis-Targeting Chimera framework, developers leveraged its high-affinity binding while transcending its limitations through ubiquitin-proteasome-mediated receptor destruction [3] [5].

Structural studies confirm that enzalutamide’s cyano-trifluoromethylphenyl group maintains critical hydrophobic interactions with Leu704, Met745, and Thr877 in the androgen receptor ligand-binding domain, while its thiohydantoin ring stabilizes the antagonist conformation [3] [5]. These interactions are preserved in ARCC-4, ensuring target engagement comparable to the parent compound [1]. The strategic retention of enzalutamide’s binding motif enables ARCC-4 to recognize both wild-type and mutant androgen receptors, including the F877L and T878A variants that confer resistance to enzalutamide [4] [5].

Structural Optimization of Von Hippel-Lindau-Recruiting ARCC-4

ARCC-4’s molecular architecture integrates three modular components: the enzalutamide-derived androgen receptor ligand, a polyethylene glycol-based linker, and a Von Hippel-Lindau E3 ubiquitin ligase-recruiting ligand [2] [5]. The 11-atom linker length was optimized to span 18.3 Å, facilitating simultaneous engagement of androgen receptor and Von Hippel-Lindau while minimizing steric clashes in the ternary complex [5]. X-ray crystallographic data reveal that the (S)-2-(4-(4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)phenoxy)butoxy)acetamide linker adopts a helical conformation that enhances proteasome recruitment efficiency [2] [3].

Table 1: Key Molecular Properties of ARCC-4

PropertyValue
Molecular Weight1024.18 g/mol
Androgen Receptor DC505 nM
Degradation Efficiency95% at 24 hours
Linker CompositionPolyethylene glycol derivative
E3 Ligase RecruitmentVon Hippel-Lindau complex

The Von Hippel-Lindau ligand component incorporates (2S,4R)-1-((S)-2-(2-(4-((4'-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, optimized for high-affinity binding to the Von Hippel-Lindau β-domain [2] [5]. This moiety induces a 12.5° rotation in the Von Hippel-Lindau complex that enhances ubiquitin transferase activity toward the engaged androgen receptor [5]. Comparative studies demonstrate that Von Hippel-Lindau recruitment confers three-fold greater degradation efficiency than cereblon-based alternatives in androgen receptor-positive cell lines [5].

Comparative Analysis of Proteolysis-Targeting Chimera Versus Competitive Antagonist Design Paradigms

The transition from androgen receptor antagonism to targeted degradation addresses three critical limitations of enzalutamide: (1) incomplete suppression of transcriptional activity, (2) agonist switching in mutant receptors, and (3) compensatory androgen receptor overexpression [1] [4]. ARCC-4 achieves DC50 values of 5 nM compared to enzalutamide’s IC50 of 36 nM in LNCaP cells, reflecting the catalytic nature of Proteolysis-Targeting Chimera activity [1] [5].

Table 2: Functional Comparison of ARCC-4 and Enzalutamide

ParameterARCC-4Enzalutamide
MechanismReceptor degradationCompetitive inhibition
Efficacy in High AndrogenRetains activityActivity lost
AR-F877L Mutant EfficacyDC50 = 7 nMIC50 > 1000 nM
Duration of Effect>72 hours24–48 hours

In castration-resistant VCaP models, ARCC-4 reduces tumor proliferation by 92% versus 48% for enzalutamide at equimolar concentrations, attributable to complete androgen receptor elimination rather than partial inhibition [1] [4]. Pharmacodynamic profiling reveals that a single 100 nM dose of ARCC-4 sustains androgen receptor suppression for 72 hours post-treatment, compared to 24-hour coverage by daily enzalutamide dosing [1] [5]. This prolonged effect stems from the irreversible nature of protein degradation versus the reversible binding of competitive antagonists [3] [5].

Structural analyses of ternary complexes demonstrate that ARCC-4 induces a 180° rotation in the androgen receptor ligand-binding domain, exposing Lys845 and Lys848 for ubiquitination [3] [5]. This conformational change is absent in enzalutamide-bound androgen receptor structures, explaining the inability of traditional antagonists to facilitate degradation [3]. The structural plasticity of Proteolysis-Targeting Chimeras enables degradation of androgen receptor splice variants (e.g., AR-V7) that lack the ligand-binding domain entirely, a feat unattainable with enzalutamide [3] [5].

The formation of a stable ternary complex between von Hippel-Lindau E3 ligase, ARCC-4, and the androgen receptor represents the foundational mechanism underlying proteolysis-targeting chimera-mediated protein degradation [1] [2] [3]. ARCC-4 functions as a bifunctional molecule that simultaneously engages both the androgen receptor through its enzalutamide-derived warhead and the von Hippel-Lindau E3 ligase through a high-affinity peptidomimetic ligand, effectively bridging these two proteins to form a productive degradation complex [1] [4] [5].

The molecular architecture of ARCC-4 comprises three essential components: an androgen receptor antagonist moiety derived from enzalutamide, a flexible linker chain, and a von Hippel-Lindau binding ligand [1] [4]. This tripartite structure enables the formation of a ternary complex with specific geometric constraints that position the androgen receptor in proximity to the von Hippel-Lindau E3 ligase for efficient ubiquitination [6] [7]. The ternary complex formation occurs through a cooperative binding mechanism, where the presence of one protein partner enhances the binding affinity of ARCC-4 for the other partner [8] [9].

Structural studies and molecular dynamics simulations have revealed that ARCC-4 enhances protein-protein interactions between the androgen receptor and von Hippel-Lindau, thereby promoting the association of the trimeric complex [8] [7]. The ternary complex exhibits positive cooperativity, indicating that the binding of ARCC-4 to one protein facilitates its interaction with the second protein partner [9] [10]. This cooperative effect is crucial for achieving the high degradation efficiency observed with ARCC-4, as it ensures stable complex formation and sustained target engagement [6] [11].

The kinetics of ternary complex formation demonstrate rapid assembly, with complex formation occurring within minutes of ARCC-4 treatment [6] [12]. Surface plasmon resonance studies have shown that the von Hippel-Lindau-ARCC-4-androgen receptor complex exhibits extended dissociation half-lives exceeding thirty minutes, indicating exceptional stability [6] [11]. This prolonged complex stability is essential for efficient ubiquitination and subsequent proteasomal degradation of the androgen receptor [6] [13].

ParameterVHL-ARCC-4-AR ComplexExperimental MethodBiological Significance
Complex Formation Time<5 minutesSPR/NanoBRETRapid target engagement
Binding CooperativityPositiveCooperative binding assayFavorable binding
Protein-Protein Interface Area~800-1000 ŲStructural modelingStable complex
Complex StabilityHighComplex dissociationSustained degradation
Dissociation Half-life>30 minutesKinetic measurementEfficient catalysis
Ubiquitination EfficiencyEnhancedTUBE assaySubstrate processing

The protein-protein interaction interface within the ternary complex encompasses approximately eight hundred to one thousand square angstroms of buried surface area, contributing significantly to complex stability [9] [10]. Key residues involved in stabilizing the ternary complex include specific amino acids on both the androgen receptor and von Hippel-Lindau that form favorable intermolecular contacts facilitated by ARCC-4 [7] [14]. These protein-protein interactions are essential for maintaining the geometric orientation required for efficient ubiquitin transfer from the E2 conjugating enzyme to lysine residues on the androgen receptor [15] [9].

Ubiquitination Cascade Activation and Proteasomal Targeting Specificity

The ubiquitination cascade initiated by ARCC-4-mediated ternary complex formation follows the canonical three-step enzymatic pathway characteristic of the ubiquitin-proteasome system [15] [16]. The process begins with ubiquitin activation by E1 enzymes, which form high-energy thioester bonds between ubiquitin and cysteine residues on the E1 active site [15] [16]. This activated ubiquitin is subsequently transferred to E2 conjugating enzymes, creating E2-ubiquitin intermediates that serve as the immediate source of ubiquitin for substrate modification [15] [17].

Within the context of ARCC-4-mediated androgen receptor degradation, the von Hippel-Lindau E3 ligase functions as the critical substrate recognition component that confers specificity to the ubiquitination process [2] [3] [15]. The von Hippel-Lindau complex, consisting of von Hippel-Lindau, Elongin B, Elongin C, Cullin 2, and Rbx1, forms a functional Cullin-RING E3 ligase that facilitates the transfer of ubiquitin from E2 enzymes to specific lysine residues on the androgen receptor [18] [19] [15].

Experimental evidence demonstrates that ARCC-4 induces androgen receptor polyubiquitination through the formation of lysine 48-linked ubiquitin chains, which serve as the canonical degradation signal recognized by the 26S proteasome [2] [3] [15]. Tandem ubiquitin binding element pull-down assays have confirmed that ARCC-4 treatment results in the formation of polyubiquitinated androgen receptor species, which subsequently undergo proteasomal degradation [2] [3]. The specificity of this ubiquitination process is evidenced by the selective degradation of the androgen receptor without significant effects on other nuclear hormone receptors, including glucocorticoid, estrogen, and progesterone receptors at concentrations that induce potent androgen receptor degradation [2] [3].

The ubiquitination cascade activated by ARCC-4 demonstrates remarkable efficiency, with near-complete androgen receptor ubiquitination occurring within hours of treatment [13] [20]. High-throughput ubiquitination monitoring using tandem ubiquitin binding entities has revealed that ARCC-4 induces maximum ubiquitination at concentrations corresponding to its degradation effective concentration values, establishing a direct correlation between ubiquitination kinetics and degradation efficiency [13] [20].

ComponentFunctionRole in AR DegradationSpecificity
E1 EnzymeUbiquitin activationInitial activationNon-specific
E2 EnzymeUbiquitin conjugationTransfer to substrateSemi-specific
E3 Ligase (VHL)Substrate recognitionAR targeting via ARCC-4Highly specific
UbiquitinProtein tagPolyubiquitin chain formationUniversal
Proteasome SubunitDegradation machinery26S proteasomal degradationNon-specific
DeubiquitinaseUbiquitin removalRegulation of degradationSubstrate-dependent

The proteasomal targeting specificity of ARCC-4-ubiquitinated androgen receptor is mediated through the recognition of lysine 48-linked polyubiquitin chains by specific ubiquitin receptors within the 26S proteasome [21] [22]. The 19S regulatory particle of the proteasome contains multiple ubiquitin receptors, including Rpn10, Rpn13, and Rpn1, which provide a versatile recognition platform for ubiquitinated substrates [21]. Proteins bearing single chains of lysine 48-linked ubiquitin are targeted for degradation almost exclusively through binding to Rpn10, while substrates with multiple short ubiquitin chains can be recognized by any of the known receptors [21].

The mechanistic studies have established that ARCC-4-mediated androgen receptor degradation is entirely dependent on proteasome function, as demonstrated by complete inhibition of degradation upon treatment with the proteasomal inhibitor epoxomicin [2] [3]. Conversely, treatment with lysosomal inhibitors such as bafilomycin does not affect ARCC-4-induced androgen receptor degradation, confirming that the degradation process occurs exclusively through the proteasome rather than lysosomal pathways [2] [3].

Kinetic Profiling of Androgen Receptor Degradation Efficiency in Cellular Models

Comprehensive kinetic profiling of ARCC-4-mediated androgen receptor degradation has been conducted across multiple cellular models to establish degradation parameters and validate the mechanism of action [2] [3] [23]. The degradation kinetics demonstrate concentration-dependent and time-dependent characteristics that are consistent with a catalytic mechanism involving ternary complex formation and proteasomal processing [24] [23] [25].

In the VCaP prostate cancer cell line, which exhibits androgen receptor gene amplification and consequently high androgen receptor protein expression, ARCC-4 achieves a half-maximal degradation concentration of five nanomolar with a maximum degradation exceeding ninety-eight percent at twelve hours of treatment [1] [4] [26]. The rapid degradation kinetics in VCaP cells reflect the high efficiency of ARCC-4 in overcoming the elevated androgen receptor protein levels characteristic of castration-resistant prostate cancer [2] [3] [26].

Similar degradation efficiency is observed in LNCaP cells, another androgen receptor-positive prostate cancer cell line, where ARCC-4 demonstrates a half-maximal degradation concentration of five nanomolar with maximum degradation of ninety-five percent achieved within twenty hours [23] [25] [26]. The slightly extended time course required in LNCaP cells compared to VCaP cells may reflect differences in cellular uptake, protein turnover rates, or baseline androgen receptor expression levels between these cell lines [23] [25].

Time-course studies reveal that ARCC-4-mediated androgen receptor degradation follows a biphasic kinetic profile characterized by rapid initial degradation followed by sustained protein depletion [23] [25]. The initial phase of degradation occurs within the first few hours of treatment, coinciding with ternary complex formation and ubiquitination activation [13] [20]. The sustained phase represents the continued catalytic degradation activity of ARCC-4, demonstrating the compound's ability to function as a catalytic degrader rather than a stoichiometric inhibitor [24] [23].

Cell LineDC50 (nM)Dmax (%)Treatment Time (h)AR Expression LevelDegradation Rate
VCaP59812High (amplified)Rapid
LNCaP59520ModerateRapid
HEK293TN/A>9024OverexpressedModerate
T47DN/A>9024EndogenousModerate

The degradation efficiency of ARCC-4 extends beyond prostate cancer cell lines to include other androgen receptor-expressing cellular models [23] [25]. In HEK293T cells transfected with androgen receptor, ARCC-4 achieves greater than ninety percent degradation within twenty-four hours, demonstrating its effectiveness across different cellular contexts [2] [3]. Similarly, in T47D breast cancer cells that endogenously express androgen receptor, ARCC-4 maintains its degradation activity, indicating broad applicability across androgen receptor-positive cancer types [2] [3].

Mechanistic validation studies have confirmed that ARCC-4-mediated degradation is dependent on both von Hippel-Lindau recruitment and proteasome activity [2] [3]. Von Hippel-Lindau knockdown experiments completely abolish ARCC-4-induced androgen receptor degradation, establishing the essential role of the E3 ligase in the degradation mechanism [2] [3]. Furthermore, the degradation activity is blocked by proteasome inhibitors but remains unaffected by transcriptional inhibitors, confirming that the observed protein reduction results from enhanced degradation rather than decreased synthesis [2] [3] [27].

The kinetic parameters established for ARCC-4 demonstrate significant advantages over traditional androgen receptor antagonists such as enzalutamide [2] [3] [26]. Comparative studies reveal that ARCC-4 is approximately ten-fold more potent than enzalutamide in functional activity assays, achieving equivalent biological effects at substantially lower concentrations [3] [26]. This enhanced potency reflects the catalytic nature of proteolysis-targeting chimera-mediated degradation, where a single ARCC-4 molecule can facilitate the degradation of multiple androgen receptor proteins through repeated cycles of ternary complex formation and substrate processing [3] [24].

XLogP3

8.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

1023.36347398 g/mol

Monoisotopic Mass

1023.36347398 g/mol

Heavy Atom Count

72

Dates

Last modified: 01-05-2024

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